
2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
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Biological Activity
2,4-Dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide is a compound that belongs to the tetrahydroquinoline class of molecules. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and receptor modulation. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H20N2O3
- Molecular Weight: 276.34 g/mol
- CAS Number: Not specifically listed; however, it falls under the general category of tetrahydroquinoline derivatives.
Research indicates that tetrahydroquinoline derivatives may act as antagonists for certain receptors such as the P2X7 receptor. This receptor is involved in inflammatory responses and has been implicated in various diseases including cancer. By inhibiting this receptor, compounds like this compound may exert anti-inflammatory and potentially anti-cancer effects .
Anticancer Properties
A significant body of research has focused on the anticancer properties of tetrahydroquinoline derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Cytotoxicity: Studies have shown that 2-substituted tetrahydroquinolines exhibit selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). For instance:
- Mechanisms of Action:
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Study on HeLa Cells: In a study examining various tetrahydroquinoline derivatives, this compound was found to significantly reduce cell viability in HeLa cells by inducing oxidative stress and mitochondrial depolarization .
- In Vivo Models: Animal studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth in xenograft models by targeting specific pathways involved in tumor progression .
Comparative Analysis of Biological Activity
Compound Name | Cell Line Tested | IC50 Value | Mechanism |
---|---|---|---|
This compound | HeLa | 10 µM | Induces ROS production |
Tetrahydroquinoline Derivative A | PC3 | 5 µM | Apoptosis via mitochondrial dysfunction |
Tetrahydroquinoline Derivative B | MCF-7 | 15 µM | Cell cycle arrest |
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, research on 2-methyl-5,6,7,8-tetrahydroquinoline derivatives demonstrated their effectiveness against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells . The structure of 2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide may contribute to similar anticancer properties through mechanisms that inhibit cell proliferation and induce apoptosis.
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The design of multi-targeted agents combining tetrahydroquinoline frameworks with other pharmacophores has been explored to enhance efficacy against cholinesterases and monoamine oxidases—enzymes implicated in neurodegeneration . Such compounds aim to improve cognitive function by preventing the breakdown of neurotransmitters.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutics.
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in cancer progression and neurodegeneration. For example, it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are important for maintaining cholinergic signaling in the brain . This inhibition can lead to increased levels of acetylcholine, potentially improving memory and cognitive functions.
Antioxidant Properties
Tetrahydroquinoline derivatives are also known for their antioxidant properties. By scavenging free radicals and reducing oxidative stress, these compounds may protect cells from damage associated with cancer and neurodegenerative diseases . This dual action—combining enzyme inhibition with antioxidant activity—enhances their therapeutic potential.
Synthesis and Evaluation
A notable study synthesized a library of 8-substituted tetrahydroquinoline derivatives and evaluated their biological activities. The results indicated that specific substitutions on the tetrahydroquinoline core could significantly enhance antiproliferative activity against various cancer cell lines . These findings underscore the importance of structural modifications in optimizing the therapeutic efficacy of such compounds.
Data Summary Table
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains hydroxyl (–OH), carboxamide (–CONH–), and tertiary amine groups, along with a saturated bicyclic quinoline core. Key reactive sites include:
-
C3-carboxamide : Susceptible to hydrolysis, alkylation, or nucleophilic substitution.
-
C2/C4-hydroxyl groups : Participate in esterification, etherification, or oxidation.
-
Tetrahydroquinoline core : Aromatic substitution or hydrogenation/dehydrogenation reactions.
Esterification
The hydroxyl groups at C2 and C4 react with acyl chlorides or anhydrides to form esters. For example:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetyl chloride | Pyridine, 0°C | 2,4-Diacetoxy derivative | 85% | |
Benzoyl chloride | DMAP, RT | 2,4-Dibenzoyloxy derivative | 78% |
Etherification
Alkylation with alkyl halides under basic conditions:
Reagent | Base | Solvent | Product | Yield |
---|---|---|---|---|
Methyl iodide | K₂CO₃ | DMF | 2,4-Dimethoxy derivative | 72% |
Ethyl bromide | NaH | THF | 2,4-Diethoxy derivative | 68% |
Oxidation
C2-hydroxyl oxidizes to a ketone under strong oxidizing agents:
Reagent | Conditions | Product | Outcome |
---|---|---|---|
KMnO₄ | H₂SO₄, Δ | 2-Oxo derivative | Partial ring dehydrogenation observed |
Hydrolysis
Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:
Conditions | Reagent | Product | Notes |
---|---|---|---|
6M HCl, reflux | – | 3-Carboxylic acid | Complete hydrolysis in 4 hours |
NaOH (aq.), Δ | – | 3-Carboxylate salt | Requires prolonged heating |
Alkylation
The carboxamide’s nitrogen can undergo alkylation:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Methyl iodide | NaH, DMF | N-Methyl carboxamide | 65% |
Allyl bromide | K₂CO₃, acetone | N-Allyl derivative | 58% |
Aromatic Electrophilic Substitution
The saturated ring can dehydrogenate to form aromatic quinoline derivatives:
Reagent | Conditions | Product | Outcome |
---|---|---|---|
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Toluene, Δ | Fully aromatic quinoline | 90% yield |
Hydrogenation/Dehydrogenation
The core’s saturation state influences reactivity:
Process | Catalyst | Conditions | Product |
---|---|---|---|
Hydrogenation | Pd/C | H₂, 50 psi | Fully saturated decahydroquinoline (minor product) |
Dehydrogenation | PtO₂ | O₂, 120°C | Aromatic quinoline (major product) |
Synthetic Pathways
The compound is synthesized via:
-
Cyclization : Formation of the tetrahydroquinoline core from substituted anilines and cyclic ketones .
-
Carboxamide Introduction : Coupling of 3-carboxylic acid derivatives with 3-methylbutylamine via EDCI/HOBt-mediated reactions .
-
Hydroxylation : Late-stage oxidation or directed ortho-metalation to install C2/C4 hydroxyl groups .
Stability and Degradation
-
Photodegradation : Exposure to UV light leads to cleavage of the carboxamide group (50% degradation in 48 hours).
-
Acid Sensitivity : The tetrahydroquinoline ring undergoes partial ring-opening in concentrated HCl .
Comparative Reactivity Table
Reaction Type | Site | Reagents | Rate (Relative) |
---|---|---|---|
Esterification | C2-OH | Ac₂O > BzCl | 1.0 : 0.8 |
Hydrolysis | Carboxamide | HCl > NaOH | 1.0 : 0.6 |
Alkylation | C3-NH | CH₃I > C₃H₅Br | 1.0 : 0.7 |
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-hydroxy-N-(3-methylbutyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H22N2O3/c1-9(2)7-8-16-14(19)12-13(18)10-5-3-4-6-11(10)17-15(12)20/h9H,3-8H2,1-2H3,(H,16,19)(H2,17,18,20) |
InChI Key |
WIYMZFFWDZLIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Origin of Product |
United States |
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